molecular formula C21H23NO8S B3018375 ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866134-49-8

ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B3018375
CAS RN: 866134-49-8
M. Wt: 449.47
InChI Key: RCKIBSYZUDIORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a useful research compound. Its molecular formula is C21H23NO8S and its molecular weight is 449.47. The purity is usually 95%.
BenchChem offers high-quality ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been involved in research focusing on the synthesis of novel benzoxazine and aminomethyl compounds from eugenol, exploring their biological activity. These compounds, including derivatives of 1,3-benzoxazine, were evaluated using the brine shrimp lethality test to determine their potential bioactivity (Rudyanto et al., 2014).

Chemical Synthesis and Structural Analysis

  • Research has been conducted on the reaction of similar ethyl benzoxazine carboxylates with sodium hydride, leading to the formation of different benzoxazine carboxylates. These studies include detailed structural analysis using X-ray and NMR spectroscopy, contributing to the understanding of the chemical properties and structure of these compounds (Štefanić et al., 2001).

Hydrolysis Studies

  • The hydrolysis of related benzoxazine compounds has been a subject of study, exploring the chemical behavior of these molecules under different conditions. This research provides insights into the reactivity and stability of benzoxazine derivatives (Iwanami et al., 1964).

Derivatives Synthesis

  • Research has explored the synthesis of various derivatives of benzoxazine, including ethyl aryl benzoxazine carboxylates. These studies contribute to the development of new chemical entities and expand the understanding of benzoxazine chemistry (Dolzhenko et al., 2006).

Attempted Synthesis and Derivatives

  • Efforts have been made to synthesize specific benzoxazine derivatives, including ethyl benzoxazine carboxylate and its acetate derivatives. These studies provide valuable data on the synthetic feasibility and challenges associated with these compounds (Mayer et al., 2001).

Tandem Synthesis Protocols

  • Tandem synthesis protocols have been developed for the creation of highly functionalized thiazines using ethyl benzoxazine derivatives. Such studies are pivotal in advancing synthetic methods and expanding the utility of benzoxazine compounds (Indumathi et al., 2007).

properties

IUPAC Name

ethyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO8S/c1-4-29-21(24)19-13-22(31(25,26)16-8-6-15(27-2)7-9-16)17-11-14(12-20(23)28-3)5-10-18(17)30-19/h5-11,19H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKIBSYZUDIORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)CC(=O)OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.